Metizoline hydrochloride

Description

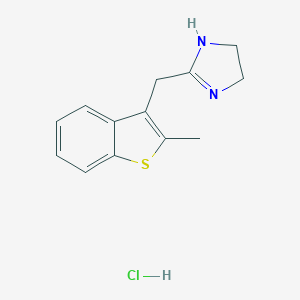

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S.ClH/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9;/h2-5H,6-8H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTJVMYMFXHIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17692-22-7 (Parent) | |

| Record name | Metizoline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00198931 | |

| Record name | Metizoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5090-37-9 | |

| Record name | Metizoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5090-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metizoline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metizoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-[(2-methylbenzo[b]thien-3-yl)methyl]-1H-imidazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METIZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU364U720Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

Metizoline (B101847) hydrochloride is identified by the CAS number 5090-37-9. medkoo.com Its chemical formula is C13H15ClN2S, and it has a molecular weight of approximately 266.79 g/mol . nih.govmedkoo.com

Table 1: of Metizoline Hydrochloride

| Property | Value |

| IUPAC Name | 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride nih.gov |

| Molecular Formula | C13H15ClN2S nih.gov |

| Molecular Weight | 266.79 g/mol nih.gov |

| CAS Number | 5090-37-9 medkoo.com |

| Appearance | Solid powder medkoo.com |

| Solubility | Highly soluble in water ontosight.ai |

This table is interactive. Users can sort and filter the data.

Synthesis and Manufacturing

The synthesis of metizoline (B101847) hydrochloride involves multi-step chemical reactions. While specific proprietary synthesis methods are not publicly detailed, the general process would involve the construction of the 2-methyl-1-benzothiophene core, followed by the attachment of the imidazoline (B1206853) methyl group and subsequent conversion to the hydrochloride salt. The synthesis of related benzothiophene (B83047) and imidazoline derivatives often involves reactions such as alkylation and cyclization.

Mechanism of Action

Metizoline (B101847) hydrochloride functions as an alpha-adrenergic agonist. ontosight.ai This means it binds to and activates alpha-adrenergic receptors, which are found on the surface of smooth muscle cells in blood vessels. ontosight.ainih.gov This activation triggers a signaling cascade within the cells, leading to muscle contraction and vasoconstriction.

Pharmacokinetics

The study of the pharmacokinetics of a compound involves understanding its absorption, distribution, metabolism, and excretion. While specific pharmacokinetic data for metizoline (B101847) hydrochloride is not extensively detailed in the provided search results, research on similar compounds like metolazone (B1676511) provides a general framework for how such studies are conducted. researchgate.netebi.ac.uk These studies typically involve administering the drug to subjects and then measuring its concentration in plasma over time to determine parameters like half-life and clearance. researchgate.netebi.ac.uk

Research Applications

Vasoconstrictive Effects

As an alpha-adrenergic agonist, metizoline hydrochloride's ability to constrict blood vessels has been a key area of investigation. ontosight.ai This effect is the basis for its use in research models studying nasal decongestion.

Ophthalmic Applications

Some alpha-adrenergic agonists, like oxymetazoline (B75379) and tymazoline (B1221040) hydrochloride, are used in ophthalmic preparations to reduce eye redness by constricting conjunctival blood vessels. ontosight.aimedex.com.bddrugs.com While the direct ophthalmic application of this compound is not as prominently documented, the known effects of this class of compounds suggest its potential in this area of research.

Nasal Decongestant Research

This compound has been studied for its effectiveness as a nasal decongestant. researchgate.netwikipedia.org In a double-blind clinical trial, a 0.05% this compound nasal spray was compared to a 0.5% phenylephrine (B352888) spray in patients with rhinitis. researchgate.netresearchgate.net Both were found to be effective, with metizoline showing some advantages in total symptomatic improvement. researchgate.netresearchgate.net

Q & A

Q. What are the key structural and pharmacological distinctions between metizoline hydrochloride and related imidazoline derivatives (e.g., naphazoline)?

this compound (C₁₃H₁₄N₂S·HCl) is structurally characterized by a 2-methylbenzo[b]thienylmethyl group attached to the imidazoline ring, differentiating it from naphazoline, which features a naphthylmethyl group. Pharmacologically, metizoline acts as a sympathomimetic with vasoconstrictive properties similar to naphazoline but may exhibit distinct receptor-binding kinetics due to its sulfur-containing heterocyclic moiety. Analytical differentiation via HPLC with UV detection (λ = 207–210 nm) is recommended, as validated for clonidine hydrochloride analogs .

Q. How can researchers validate the purity of this compound batches using pharmacopeial standards?

Follow USP/Ph. Eur. guidelines for imidazoline derivatives:

- Chromatography: Use a Kromasil C18 column with a mobile phase of 0.03 M KH₂PO₄:MeOH (70:30) at 1 mL/min flow rate. Verify retention time and peak symmetry against reference standards .

- Impurity profiling: Quantify residual solvents (e.g., methanol, chloroform) via gas chromatography and confirm absence of benazolin (herbicide analog) using mass spectrometry .

Q. What are the standard in vitro assays for assessing metizoline’s α-adrenergic receptor activity?

- Radioligand binding assays: Use [³H]-prazosin for α₁-receptor affinity and [³H]-clonidine for α₂-receptor binding in isolated rat aorta or human cell membranes.

- Functional assays: Measure vasoconstriction in rabbit nasal mucosa tissue baths, normalizing responses to epinephrine controls .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported EC₅₀ values for metizoline across studies?

- Standardize tissue sources: Use primary human nasal endothelial cells (HNECs) instead of animal models to minimize interspecies variability.

- Control for pH/tonicity: Ensure physiological buffer conditions (pH 7.4, 290 mOsm/kg) to prevent artifactual receptor activation .

- Cross-validate with orthogonal methods: Compare functional EC₅₀ from tissue baths with calcium flux assays (Fluo-4 AM dye) in transfected HEK-293 cells .

Q. What methodological considerations are critical when comparing metizoline’s metabolic stability to newer analogs (e.g., tizanidine)?

- Hepatic microsome assays: Incubate metizoline (1–10 µM) with human liver microsomes (HLMs) and NADPH for 0–60 min. Quantify parent compound depletion via LC-MS/MS.

- CYP enzyme mapping: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Adjust for metizoline’s sulfur atom, which may alter CYP binding kinetics vs. non-sulfur analogs .

Q. How can researchers optimize stability-indicating methods for metizoline in nasal formulations under ICH guidelines?

- Forced degradation: Expose metizoline to 0.1 N HCl (acid hydrolysis), 0.1 N NaOH (base), 3% H₂O₂ (oxidation), and UV light (photolysis) for 24–72 hrs.

- HPLC-DAD validation: Demonstrate resolution of degradation products (e.g., 2-methylbenzo[b]thiophene) from the main peak. Validate linearity (1–50 µg/mL), precision (RSD <2%), and accuracy (98–102% recovery) per ICH Q2(R1) .

Regulatory & Safety

Q. What toxicological screening protocols align with metizoline’s WHO ATC classification (R01AA10)?

- Acute toxicity: Conduct OECD 423 tests in Sprague-Dawley rats (oral, dermal routes). Monitor for CNS stimulation (e.g., tremors) and cardiovascular effects.

- Genotoxicity: Perform Ames test (TA98/TA100 strains) with/without metabolic activation (S9 fraction). Compare to structurally similar vasoconstrictors (e.g., oxymetazoline) for class liability assessment .

Q. How do regulatory discrepancies in metizoline’s CAS numbering (5090-37-9 vs. 17692-22-7) impact literature reviews?

- Search strategy: Include both CAS numbers and synonyms (e.g., RMI-10482A) in PubMed/Scopus queries.

- Cross-reference regulatory documents: Verify substance identity via FDA Unique Ingredient Identifier (PU364U720Z) and HS tariff codes (29349990) .

Data Analysis & Reporting

Q. What statistical approaches are recommended for meta-analysis of metizoline’s efficacy in preclinical nasal congestion models?

Q. How should researchers address conflicting solubility data for this compound in aqueous buffers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.